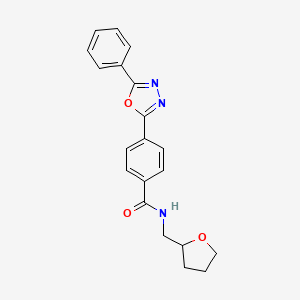![molecular formula C15H15ClN4O2 B3973327 4,4'-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
4,4'-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a compound belonging to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings connected by a methylene bridge. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a one-pot pseudo three-component reaction. This reaction includes two equivalents of 3-methyl-1H-pyrazol-5-ol and one equivalent of an aldehyde, in this case, 3-chlorobenzaldehyde. The reaction is catalyzed by sodium acetate and carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of heterogeneous catalytic materials, such as copper chromite nanoparticles. These catalysts offer advantages like excellent yields, simple procedures, and mild conditions. The catalyst can be reused multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications, including:
Chemistry: Used as a chelating agent and in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as an antioxidant and cytotoxic agent against certain cancer cell lines.
Industry: Applied in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols)]: These compounds share a similar structure but differ in the aryl group attached to the methylene bridge.
1-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents on the pyrazole rings.
Uniqueness
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-7-11(14(21)19-17-7)13(9-4-3-5-10(16)6-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVVISIPHGCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Cl)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)
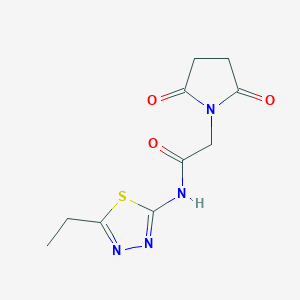
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B3973263.png)
![2-{4-[1-(3-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3973271.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)
![N-(2-fluorobenzyl)-2-{[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amino}acetamide](/img/structure/B3973298.png)
![5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3973306.png)
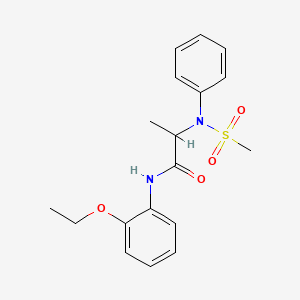
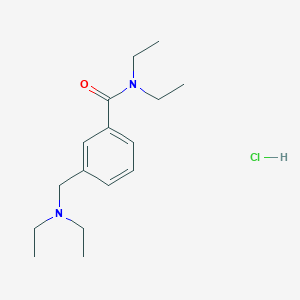
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
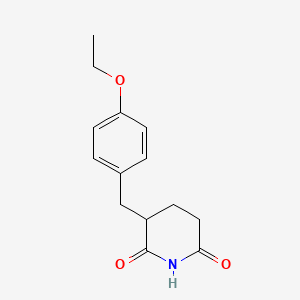
![prop-2-en-1-yl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3973342.png)
